molecular formula C36H50N6O12S B056882 Enkephalinamide, met(2)-hyp(5)galactopyranosyl- CAS No. 124076-39-7

Enkephalinamide, met(2)-hyp(5)galactopyranosyl-

Cat. No. B056882
CAS RN: 124076-39-7
M. Wt: 790.9 g/mol
InChI Key: NVXBSVRJYKSJFK-OWDIZPSWSA-N
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Description

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a peptide that belongs to the family of opioid peptides. It is a modified form of the natural enkephalin peptide, which is known to have a strong analgesic effect. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been synthesized to improve the stability and bioavailability of enkephalin. This peptide has shown promising results in scientific research for its potential applications in pain management and drug development.

Mechanism of Action

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- exerts its effects by binding to the mu-opioid receptor. This receptor is located in the central nervous system and is responsible for the analgesic effect of opioids. When enkephalinamide, met(2)-hyp(5)galactopyranosyl- binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the reduction of pain sensation.
Biochemical and Physiological Effects:
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to have a high affinity and selectivity for the mu-opioid receptor. This makes it a potent analgesic agent. It has also been shown to have a longer half-life than natural enkephalin, which makes it more stable and bioavailable. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to be effective in reducing pain in animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several advantages for lab experiments. It is a stable and bioavailable peptide that can be easily synthesized using SPPS techniques. It has a high affinity and selectivity for the mu-opioid receptor, which makes it a potent analgesic agent. However, the use of enkephalinamide, met(2)-hyp(5)galactopyranosyl- in lab experiments is limited by its potential for opioid-related side effects. It is important to use appropriate doses and to monitor for potential side effects when using this peptide in lab experiments.

Future Directions

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several potential future directions for scientific research. It could be further studied for its potential applications in pain management and drug development. It could also be used as a tool for studying the mu-opioid receptor and its signaling pathways. Additionally, enkephalinamide, met(2)-hyp(5)galactopyranosyl- could be modified to improve its selectivity and reduce its potential for side effects.

Synthesis Methods

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support using protected amino acids, which are sequentially added to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been extensively studied for its potential applications in pain management. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effect of opioids. This peptide has also been studied for its potential applications in drug development. It has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for the development of new opioid-based drugs.

properties

CAS RN

124076-39-7

Product Name

Enkephalinamide, met(2)-hyp(5)galactopyranosyl-

Molecular Formula

C36H50N6O12S

Molecular Weight

790.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide

InChI

InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1

InChI Key

NVXBSVRJYKSJFK-OWDIZPSWSA-N

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

synonyms

2-Met-5-Hyp-galactopyranosyl-enkephalin
2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide
enkephalinamide, Met(2)-Hyp(5)galactopyranosyl-
enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl-
MHP-Gal-enkephalinamide
O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide

Origin of Product

United States

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